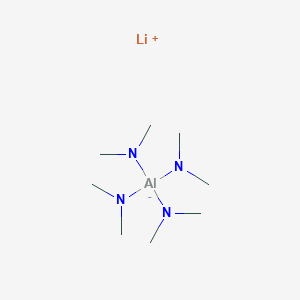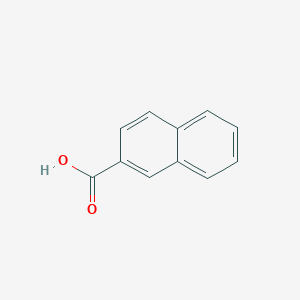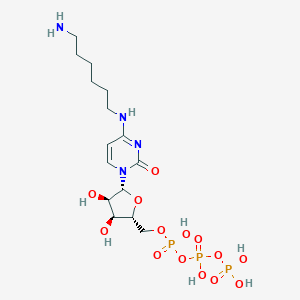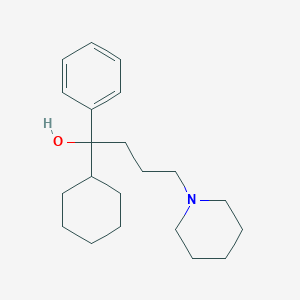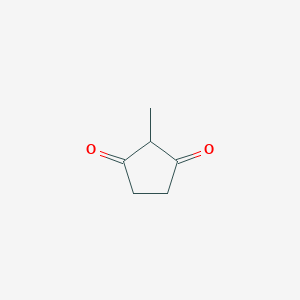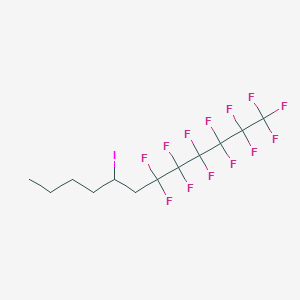
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane often involves the oxidation of corresponding alkyl iodides. A general method includes the oxidation of perfluoroalkyl iodides using Oxone in trifluoroacetic acid at room temperature, followed by treatment with p-toluenesulfonic acid to obtain stable fluorinated compounds (Zagulyaeva et al., 2010).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to strong C-F bonds and influence the compound's overall geometry and reactivity. Although specific structural data for 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane is not available, similar fluorinated compounds exhibit unique structural features due to these effects.
Chemical Reactions and Properties
Fluorinated compounds, including those similar to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane, participate in various chemical reactions, such as nucleophilic substitution reactions, due to the presence of the reactive iodine atom. The fluorine atoms can also affect the compound's chemical reactivity and stability (Banks et al., 1967).
Scientific Research Applications
Synthesis of Trifluoromethyl-Substituted Compounds : This compound is useful for synthesizing trifluoromethyl-substituted pyridinecarboxylic acids and quinolinecarboxylic acids, which have applications in pharmaceuticals and agrochemicals (Cottet, Marull, Lefebvre, & Schlosser, 2003).
Drug Molecule Stability : It aids in improving drug molecules' cell-membrane permeability and enhancing chemical and metabolic stability, important for drug discovery (Shao, Xu, Lu, & Shen, 2015).
Fluorination Agent : The compound serves as a fluorination agent in organic synthesis, especially for creating fluorine, bromine, and amine derivatives (Zhdankin, Kuehl, & Simonsen, 1996).
Precursor for Trifluoromethylated Compounds : It is used as a synthetic precursor for trifluoromethylated isoxazolidines and their conversion into trifluoromethylated syn-3-amino alcohols (Tsuge, Okano, & Eguchi, 1995).
Electrophilic Reagent : It acts as an electrophilic reagent for transferring a trifluoromethylthio group (-SCF3), useful in various organic reactions (Yang, Zheng, & Zhang, 2020).
Polar Solvent : The compound is used as a polar solvent in chemical reactions, especially in low-temperature fluorination processes (Macé & Magnier, 2010).
Inorganic Material Synthesis : It's employed in the synthesis of inorganic metal fluoride and oxyfluoride materials for optical functions like anti-reflective coatings and luminescent materials (Fujihara & Tokumo, 2009).
Future Directions
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F13I/c1-2-3-4-6(26)5-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQLOSVHRBTANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382179 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane | |
CAS RN |
120695-82-1 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



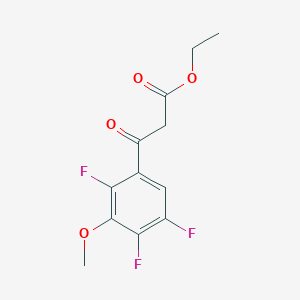
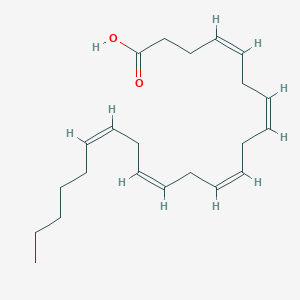
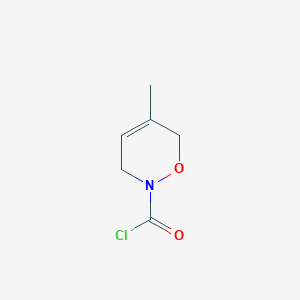
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

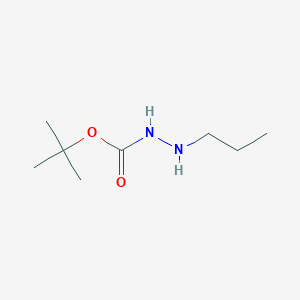


![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)
